Mass Spectrometric Differentiation: Indometacin-d7 Provides a Distinct +7 Da Shift for Unambiguous Detection
Indometacin-d7 exhibits a molecular weight of 364.83 g/mol, representing a +7 Da mass shift compared to unlabeled indomethacin (357.79 g/mol) . This distinct mass difference enables complete baseline separation from the analyte in mass spectrometry, eliminating isotopic interference that can occur with lower-labeled analogs such as indomethacin-d4 (+4 Da shift, MW 361.81 g/mol) or the risk of incomplete labeling in d9 preparations [1]. The +7 Da shift ensures that the internal standard signal does not overlap with the M+4 or M+5 isotopic peaks of the unlabeled analyte, which are significant in chlorine-containing molecules due to the natural abundance of 37Cl (~24.2%) [2].
| Evidence Dimension | Mass shift for MS detection |
|---|---|
| Target Compound Data | MW 364.83 g/mol; +7 Da shift relative to unlabeled |
| Comparator Or Baseline | Indomethacin-d4: MW 361.81 g/mol; +4 Da shift. Indomethacin (unlabeled): MW 357.79 g/mol. |
| Quantified Difference | Indometacin-d7: +7 Da; Indomethacin-d4: +4 Da; Δ = +3 Da additional separation. |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS analysis of indomethacin in biological matrices. |
Why This Matters
A +7 Da mass shift is sufficient to avoid isotopic overlap with the analyte's M+2 and M+4 peaks, ensuring accurate peak integration and quantification, particularly at low concentrations where interference can compromise method sensitivity.
- [1] Singh AK, et al. A Gas Chromatographic-Mass Spectrometric Method for the Evaluation of Bioconversion of Indomethacin Prodrugs into the Parent Drug. Chem Pharm Bull. 1983;31(6):2033-2038. View Source
- [2] National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Chlorine. Accessed 2026. View Source
